Lipophilicity (XLogP3) vs. Methoxy & Ethoxy Analogs
The target compound exhibits a computed XLogP3 of 2.1, compared to 0.8 for 2-methoxyisonicotinaldehyde and 1.4 for 2-ethoxyisonicotinaldehyde [1]. This represents a ΔXLogP3 of +1.3 over the methoxy analog and +0.7 over the ethoxy analog, placing the benzyloxy derivative in a distinctly higher lipophilicity regime suitable for targets requiring hydrophobic interactions or blood-brain barrier penetration [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 2-Methoxyisonicotinaldehyde: XLogP3 = 0.8; 2-Ethoxyisonicotinaldehyde: XLogP3 = 1.4 |
| Quantified Difference | ΔXLogP3 = +1.3 (vs. methoxy); +0.7 (vs. ethoxy) |
| Conditions | Computed by XLogP3 3.0 / PubChem |
Why This Matters
Higher lipophilicity directly impacts compound permeability, bioavailability, and target engagement; procurement of the benzyloxy variant is mandatory when the target compound profile requires LogP > 1.5.
- [1] PubChem Compound Summary for CID 22926271, CID 2762996, and CID 22914650; XLogP3 values computed by XLogP3 3.0. View Source
